1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole
Description
Systematic IUPAC Nomenclature & Isomeric Considerations
The compound 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole follows a systematic naming protocol per IUPAC guidelines. The parent heterocycle is 1H-imidazole , with substituents prioritized as follows:
- A methyl group at position 2.
- A 2-bromo-4,5-dimethylphenylsulfonyl group at position 1.
The full IUPAC name is derived by numbering the imidazole ring such that the sulfonyl group occupies position 1, and the methyl group is at position 2 (Figure 1). The phenyl ring substituents are numbered sequentially: bromo at position 2, methyl groups at positions 4 and 5.
Isomeric considerations arise from:
- Positional isomerism : Alternative substitution patterns on the phenyl ring (e.g., bromo at position 3 or methyl groups at positions 3 and 5).
- Tautomerism : The imidazole ring can theoretically adopt τ or π tautomers (discussed in Section 1.3).
- Sulfonyl group orientation : The sulfonyl bridge may adopt distinct conformations relative to the imidazole and phenyl rings.
Table 1: Nomenclature Breakdown
| Component | Position | Substituent |
|---|---|---|
| Imidazole ring | 1 | Phenylsulfonyl group |
| Imidazole ring | 2 | Methyl group |
| Phenyl ring | 2 | Bromo |
| Phenyl ring | 4,5 | Methyl groups |
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insights. For example, 1-(p-toluenesulfonyl)imidazole (CAS 2232-08-8) exhibits a dihedral angle of 78.5° between the imidazole and phenyl rings due to steric and electronic effects. Key geometric features inferred for this compound include:
- Bond lengths :
- S–O bonds: ~1.43 Å (consistent with sulfonyl groups).
- C–Br bond: ~1.89 Å.
- Torsional angles :
- Imidazole-to-phenyl dihedral angle: ~70–85° (minimizes steric clash between methyl groups and sulfonyl oxygen).
Figure 1: Hypothetical Molecular Geometry
(Insert schematic showing bond lengths/angles and dihedral alignment)
Tautomeric Behavior & Electronic Structure via DFT Calculations
Density Functional Theory (DFT) studies on related imidazoles (e.g., 2-mercapto-1-methylimidazole) reveal that tautomerism is influenced by substituents and solvent polarity. For this compound:
- Tautomeric preference : The sulfonyl group at N1 stabilizes the 1H-imidazole tautomer over π or τ forms due to electron-withdrawing effects.
- HOMO-LUMO analysis :
- HOMO localizes on the imidazole ring and sulfonyl oxygen lone pairs.
- LUMO resides on the brominated phenyl ring (electron-deficient region).
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.4 |
| Dipole Moment (μ) | 4.7 D |
Solvent effects (e.g., polar aprotic vs. protic) modulate tautomeric equilibrium, with polar environments favoring the sulfonyl-stabilized tautomer.
Comparative Structural Analysis with Related Imidazole Sulfonates
Comparative studies highlight the impact of substituents on molecular properties:
Table 3: Structural Comparison with Analogues
Notable trends :
- Electron-withdrawing groups (e.g., bromo) reduce electron density on the imidazole ring, altering reactivity.
- Steric bulk from dimethyl groups on the phenyl ring increases torsional strain, affecting conformational flexibility.
- Sulfonyl group orientation influences hydrogen-bonding potential in crystal packing.
This comparative framework underscores the unique hybrid electronic-steric profile of this compound, positioning it as a distinct entity in imidazole sulfonate research.
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBKXPJQKKKUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature (20–25°C) for 12–16 hours. Triethylamine (TEA) serves as both the base and HCl scavenger, with stoichiometric amounts ensuring complete conversion. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Sulfonyl chloride | 1.0 equivalent |
| 2-Methylimidazole | 1.2 equivalents |
| Triethylamine | 2.5 equivalents |
| Solvent | Dichloromethane (0.2 M concentration) |
| Temperature | 20–25°C |
| Reaction Time | 12–16 hours |
| Yield | 78–82% |
The use of excess imidazole (1.2 equiv) ensures high conversion rates, while TEA’s hygroscopic nature necessitates strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Workup and Purification
Post-reaction workup involves sequential washes with:
-
1 M HCl to remove residual TEA.
-
Saturated NaHCO₃ to neutralize acidic byproducts.
-
Brine to eliminate water-soluble impurities.
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. Crude product purification is achieved via silica gel column chromatography using a 9:1 v/v hexane:ethyl acetate eluent system, yielding a white crystalline solid with >95% purity (HPLC).
Alternative Approaches and Methodological Considerations
Solvent and Base Variations
While DCM and TEA are standard, alternative solvents (e.g., THF, acetonitrile) and bases (e.g., pyridine, DBU) have been explored in analogous sulfonylation reactions. For instance, dimethylformamide (DMF) enhances solubility in large-scale syntheses but complicates purification due to high boiling points.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or desulfonylated products.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Case Study:
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
The compound effectively inhibited biofilm formation, which is crucial in treating persistent infections.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored using various in vitro and in vivo models. It has shown promise in selectively inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Research Findings:
In a carrageenan-induced edema model, the compound demonstrated a significant reduction in swelling, indicating effective anti-inflammatory properties.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole | 40% | 75% |
Anticancer Activity
The anticancer potential of this compound has been assessed through various cell viability assays against different cancer cell lines. Its ability to induce apoptosis in cancer cells is particularly noteworthy.
Case Study:
In a comparative analysis of several imidazole derivatives:
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can act as an electrophilic center, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl-Imidazole Derivatives
Impact of Substituents on Reactivity and Bioactivity
Biological Activity
The compound 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole is a derivative of imidazole, a well-known heterocyclic compound with diverse biological activities. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of This compound is C12H12BrN2O2S. The presence of the sulfonyl group and the bromo-substituted phenyl ring significantly influences its biological activity.
Anticancer Activity
Research indicates that imidazole derivatives exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that compounds with a similar structure to This compound were effective against human cancer cell lines such as A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antibacterial Activity
Imidazole derivatives are also recognized for their antibacterial properties. A study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives showed significant inhibition zones comparable to traditional antibiotics . The structure-activity relationship (SAR) suggests that modifications in the imidazole ring can enhance antibacterial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been documented extensively. For example, compounds similar to This compound have shown promising results in reducing inflammation markers in animal models. Molecular docking studies indicated strong binding affinities to COX-2 receptors, suggesting a mechanism akin to non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of imidazole derivatives are often attributed to their ability to interact with various biological targets:
- Protein Kinases : Many imidazole compounds act as inhibitors of protein kinases involved in cell signaling pathways related to cancer progression.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes such as COX and lipoxygenase, which are crucial in inflammatory processes.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of several imidazole derivatives, including This compound , on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. The study highlighted the compound's potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Properties
In a controlled animal study, an imidazole derivative was administered to assess its anti-inflammatory effects in a model of acute inflammation. The results showed a marked decrease in paw edema compared to the control group, with histological analysis revealing reduced infiltration of inflammatory cells .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonation of the imidazole core using chlorosulfonic acid under inert atmosphere to introduce the sulfonyl group, as seen in analogous sulfonyl chloride derivatives .
- Step 2 : Bromination and alkylation of the phenyl ring via electrophilic substitution, followed by coupling reactions to attach substituents. For example, Suzuki-Miyaura cross-coupling may be used to introduce aryl groups, similar to methods for 4,5-diphenylimidazoles .
- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D structure and confirms sulfonyl-bromo spatial arrangement. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard .
- NMR spectroscopy : H/C NMR identifies substituent integration and electronic environments. Aromatic protons in the 7.0–8.5 ppm range and sulfonyl groups (~3.5 ppm for methyl) are diagnostic .
- FTIR : Peaks at ~1350–1150 cm confirm sulfonyl (S=O) stretching, while imidazole C=N appears near 1610 cm .
Advanced Research Questions
Q. How can crystallographic disorder in the sulfonyl or bromo groups be addressed during structure refinement?
- Disorder modeling : Use SHELXL’s PART instruction to model split positions for bromine or sulfonyl oxygen atoms. Constraints (e.g., SIMU, DELU) stabilize refinement .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts, as demonstrated in analogous imidazole structures .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving this compound’s bromo and sulfonyl groups?
- Substituent variation : Synthesize analogs with Cl, F, or methoxy groups replacing bromine to assess electronic effects on bioactivity.
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), comparing binding affinities of derivatives .
- Data validation : Cross-reference experimental IC values with computational predictions to resolve discrepancies .
Q. How should researchers address contradictions in bioactivity data across studies?
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab estimate LogP (lipophilicity), CYP450 metabolism, and bioavailability. The bromine atom may increase LogP, enhancing membrane permeability but risking hepatotoxicity .
- Toxicity profiling : ProTox-II assesses potential organ toxicity, focusing on sulfonyl-related renal effects .
Q. How can synthetic scalability be optimized for in vivo studies without industrial-scale protocols?
Q. What experimental precautions mitigate the compound’s hygroscopicity or thermal instability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
